2-Amino-5-methylthiazole-4-carbonitrile: Structural Profiling, Synthesis, and Applications in Drug Discovery
Introduction to the Thiazole-4-Carbonitrile Scaffold In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and ve...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Thiazole-4-Carbonitrile Scaffold
In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. 2-Amino-5-methylthiazole-4-carbonitrile (CAS: 1379308-53-8) represents a highly valuable building block. Characterized by a planar, electron-rich five-membered heterocyclic core, this compound integrates an amino group, a methyl group, and a strongly electron-withdrawing carbonitrile (cyano) moiety.
This unique substitution pattern imparts extensive
π
-electron delocalization, making the thiazole ring highly stable and aromatic[1]. Furthermore, the scaffold acts as an excellent carbonyl bioisostere, improving the lipophilicity and metabolic stability of drug candidates while maintaining critical hydrogen-bonding interactions[2].
Structural & Physicochemical Profiling
Understanding the physicochemical properties of 2-Amino-5-methylthiazole-4-carbonitrile is crucial for predicting its behavior in biological systems and optimizing its formulation. The rigidity of the ring, combined with its distinct hydrogen bond donor/acceptor profile, makes it an ideal candidate for targeted receptor binding.
Table 1: Quantitative Physicochemical Data
Property
Value
Pharmacological Implication
CAS Registry Number
1379308-53-8
Unique identifier for procurement and literature tracking.
Molecular Formula
C₅H₅N₃S
Defines the atomic composition and core mass.
Molecular Weight
139.18 g/mol
Low molecular weight ensures high ligand efficiency (LE).
Hydrogen Bond Donors
1 (-NH₂)
Facilitates binding to kinase hinge regions.
Hydrogen Bond Acceptors
3 (Thiazole N, Nitrile N, S)
Enables multi-point coordination with target proteins.
Rotatable Bonds
0
High structural rigidity reduces entropic penalty upon binding.
Synthetic Methodologies: The Hantzsch Approach
The most robust and scalable method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis[3]. This approach typically involves the condensation of an
α
-haloketone or
α
-haloaldehyde with a thiourea derivative.
Hantzsch synthetic workflow for 2-Amino-5-methylthiazole-4-carbonitrile.
Protocol: Synthesis via Modified Hantzsch Cyclization
Objective: Construct the 2-amino-5-methylthiazole-4-carbonitrile core via the condensation of an
α
-halo-cyano-ketone equivalent with thiourea.
Precursor Solvation: Dissolve the
α
-halo-cyano-ketone precursor in anhydrous ethanol (0.5 M concentration) under an inert nitrogen atmosphere.
Causality: Anhydrous ethanol provides a polar protic medium that stabilizes the transition states during nucleophilic attack without introducing water, which could prematurely hydrolyze the highly reactive halo-ketone.
Thiourea Addition: Add 1.1 equivalents of thiourea dropwise as a solution in ethanol.
Causality: Thiourea acts as the bifunctional nucleophile (providing both S and N atoms). Dropwise addition controls the exothermic condensation, preventing the formation of unwanted polymeric byproducts[3].
Thermal Activation (Reflux): Heat the reaction mixture to 78°C (reflux) for 4–6 hours. Monitor progression via Thin-Layer Chromatography (TLC).
Causality: Thermal energy is strictly required to overcome the activation energy barrier for the intramolecular dehydration and subsequent ring-closure step, driving the equilibrium toward the thermodynamically stable aromatic thiazole ring[1].
Neutralization & Precipitation: Cool the mixture to 0°C and neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) until pH 7.5 is reached.
Causality: The reaction generates hydrohalic acid as a byproduct, leaving the product as a thiazolium salt. Neutralization converts the salt into the free base. Because the free base is insoluble in the aqueous-organic mixture, it triggers a self-validating precipitation event indicating successful deprotonation.
Isolation & Recrystallization: Filter the precipitate under vacuum and recrystallize from hot ethanol.
Causality: Recrystallization exploits differential solubility to remove unreacted thiourea and linear intermediates, yielding high-purity crystalline product suitable for downstream drug development.
Pharmacological Applications & Drug Discovery
The 2-amino-5-methylthiazole-4-carbonitrile framework is a recognized "privileged structure" in pharmaceutical research due to its ability to interact with multiple biological targets[3].
Kinase Inhibition (Oncology)
Thiazole-4-carbonitrile derivatives are highly effective as ATP-competitive kinase inhibitors. Specifically, they have been developed to target Protein Kinase B (PKB/Akt), an enzyme that catalyzes the synthesis of phosphoinositides and is heavily implicated in abnormal cell growth and cancer[4]. The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge region, while the carbonitrile group occupies the hydrophobic pocket, locking the enzyme in an inactive conformation.
COX-1 Inhibition (Anti-inflammatory)
Derivatives of 5-methylthiazole have demonstrated potent anti-inflammatory properties by acting as selective Cyclooxygenase-1 (COX-1) inhibitors. Molecular docking studies reveal that the thiazole core forms critical interactions with the Arg 120 residue in the COX-1 active site, effectively blocking prostaglandin synthesis and reducing inflammation[5].
Pharmacological targeting and downstream effects of the thiazole scaffold.
Analytical Validation
To ensure the integrity of the synthesized 2-Amino-5-methylthiazole-4-carbonitrile before biological assaying, rigorous analytical validation must be performed:
High-Resolution NMR (¹H and ¹³C): Used to confirm the presence of the methyl protons (singlet, ~2.3 ppm) and the primary amine protons (broad singlet, ~7.0-7.5 ppm). The ¹³C NMR will definitively show the nitrile carbon peak at approximately 114-118 ppm[3].
FT-IR Spectroscopy: Essential for confirming the carbonitrile group, which presents a sharp, distinct stretching frequency around 2210–2230 cm⁻¹.
Unveiling the Pharmacological Scaffold: Mechanism of Action of 2-Amino-5-methylthiazole-4-carbonitrile Derivatives
Executive Summary The 2-aminothiazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous clinically applied therapeutics, including antineoplastic and antimicrobial agents[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous clinically applied therapeutics, including antineoplastic and antimicrobial agents[1]. Specifically, 2-amino-5-methylthiazole-4-carbonitrile (CAS 1379308-53-8) and its functionalized derivatives represent a highly versatile pharmacophore. As a Senior Application Scientist, I have observed that the unique electronic distribution of this specific scaffold—driven by the electron-withdrawing carbonitrile group and the electron-donating methyl and amino groups—enables precise polypharmacological targeting. This technical whitepaper dissects the structural rationale, primary mechanisms of action (MoA), and self-validating experimental protocols required to evaluate these derivatives in drug development.
Pharmacophore Rationale and Structural Biology
The biological efficacy of 2-amino-5-methylthiazole-4-carbonitrile derivatives is not coincidental; it is dictated by strict stereoelectronic parameters:
The Thiazole Core: Acts as a bioisostere for phenyl or pyridine rings. The presence of both nitrogen (hydrogen bond acceptor) and sulfur (polarizable, lipophilic) allows for diverse non-covalent interactions within deep protein pockets[2].
2-Amino Group (-NH₂): Serves as a critical hydrogen bond donor. In kinase targets, this group frequently interacts with the hinge region of the ATP-binding pocket or allosteric regulatory sites[3].
4-Carbonitrile Group (-CN): A strong electron-withdrawing group (EWG). It modulates the pKa of the thiazole nitrogen, preventing non-specific electrostatic binding. Furthermore, its linear,
sp
-hybridized geometry allows it to probe narrow hydrophobic channels, acting as a highly directional hydrogen bond acceptor[4].
5-Methyl Group (-CH₃): An electron-donating group (EDG) that increases the overall electron density of the ring, counterbalancing the -CN group to optimize the molecule's dipole moment. It also provides essential van der Waals contacts in hydrophobic sub-pockets[5].
Core Mechanisms of Action (MoA)
Allosteric Modulation of Protein Kinase CK2 (Oncology)
Protein Kinase CK2 is a constitutively active Ser/Thr kinase heavily implicated in cancerous transformation and anti-apoptotic signaling. While traditional inhibitors (like CX-4945) are ATP-competitive, heavily functionalized 2-aminothiazole derivatives have been identified as highly selective allosteric modulators [6].
Mechanism: These derivatives bind to a cryptic allosteric pocket (the
α
D pocket) located between the glycine-rich loop and the
α
C-helix of the CK2
α
subunit.
Causality: Binding induces a conformational shift that stabilizes an inactive state of the enzyme, decreasing the thermal stability (
Tm
) of CK2
α
and preventing substrate phosphorylation regardless of intracellular ATP concentrations[3][6].
Mechanism of Action: Allosteric inhibition of CK2α by 2-amino-5-methylthiazole-4-carbonitrile.
Disruption of Bacterial Cell Wall Synthesis (Antimicrobial)
In the realm of infectious diseases, 2-aminothiazole derivatives exhibit potent antimicrobial properties by targeting essential biosynthetic enzymes[7].
mtFabH Inhibition: In Mycobacterium tuberculosis, specific thiazole-4-carboxylate and carbonitrile derivatives inhibit
β
-Ketoacyl-ACP Synthase (mtFabH), a critical enzyme in mycolic acid synthesis, leading to cell wall collapse[8].
MurB Inhibition: In broad-spectrum applications, these compounds competitively inhibit MurB, an essential enzyme responsible for the biosynthesis of peptidoglycan precursors, thereby inducing bacterial lysis[7].
Tubulin Polymerization Inhibition
Certain bulky derivatives of the 2-amino-5-methylthiazole scaffold act as microtubule-destabilizing agents. By binding to the colchicine-binding site on
β
-tubulin, they sterically hinder the addition of new tubulin heterodimers. This halts the dynamic instability of microtubules, arresting cancer cells in the G2/M phase and triggering apoptosis[1][7].
Quantitative Pharmacological Data & SAR
To facilitate rapid benchmarking, the following table synthesizes the inhibitory concentrations (IC₅₀/MIC) of the 2-aminothiazole derivative class across its primary therapeutic targets.
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . A protocol is only as reliable as its internal controls; thus, causality and dynamic range validation are built directly into these workflows.
Purpose: To confirm that a novel 2-amino-5-methylthiazole-4-carbonitrile derivative inhibits CK2 via an allosteric mechanism rather than ATP competition[6].
Causality Principle: If a compound is an allosteric inhibitor, its IC₅₀ will remain constant regardless of the substrate (ATP) concentration. If it is ATP-competitive, the IC₅₀ will shift higher as ATP concentration increases.
Reagent Preparation: Prepare recombinant human CK2
α
, a synthetic peptide substrate (e.g., RRRADDSDDDDD), and
[γ−32P]ATP
.
Dual-Condition Setup (The Self-Validation Step): Set up two parallel assay blocks.
Block A: ATP concentration at
Km
(e.g., 10 µM).
Block B: ATP concentration at
10×Km
(e.g., 100 µM).
Compound Titration: Add the thiazole derivative in a 10-point dose-response curve (0.1 nM to 100 µM) to both blocks. Include CX-4945 as an ATP-competitive positive control[3].
Reaction Initiation & Termination: Incubate at 37°C for 15 minutes. Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper, which binds the highly charged peptide substrate.
Washing & Readout: Wash the P81 paper extensively with 75 mM phosphoric acid to remove unreacted
[γ−32P]ATP
. Quantify incorporated radioactivity using a scintillation counter.
Data Interpretation: Calculate the IC₅₀ for both blocks. If
IC50 (Block A)≈IC50 (Block B)
, the allosteric mechanism is successfully validated. The CX-4945 control must show a rightward shift in Block B.
Purpose: To quantify the compound's ability to inhibit microtubule assembly[7].
Causality Principle: Tubulin polymerization is a GTP-dependent thermodynamic process that increases the turbidity of a solution. By measuring absorbance at 340 nm, we can track the nucleation, growth, and steady-state phases of polymerization in real-time.
Assay Master Mix: Reconstitute highly purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.
Control Validation (The Self-Validation Step): Plate the assay in a pre-chilled 96-well half-area plate.
Positive Control (Stabilizer): 10 µM Paclitaxel.
Negative Control (Destabilizer): 10 µM Colchicine.
Test Wells: 2-amino-5-methylthiazole-4-carbonitrile derivatives at varying concentrations.
Thermal Initiation: Place the plate into a microplate reader pre-warmed to exactly 37°C. The temperature shift provides the thermodynamic driving force for polymerization.
Kinetic Readout: Read absorbance at 340 nm every 30 seconds for 60 minutes.
Data Analysis: Calculate the
Vmax
(maximum slope of the growth phase). The assay is only valid if Paclitaxel significantly increases
Vmax
and Colchicine completely flattens the curve. The test compound's inhibitory effect is calculated relative to the vehicle control.
Step-by-step experimental workflow for the spectrophotometric tubulin polymerization assay.
Conclusion
The 2-amino-5-methylthiazole-4-carbonitrile scaffold is far more than a simple synthetic building block; it is a meticulously balanced pharmacophore. By leveraging the electron-withdrawing nature of the carbonitrile group to probe deep hydrophobic pockets, and the hydrogen-bonding capacity of the 2-amino group to anchor into kinase hinge regions or tubulin interfaces, researchers can develop highly selective allosteric modulators and antimicrobial agents. Adhering to self-validating experimental protocols ensures that the nuanced mechanisms of these derivatives are accurately captured and translated into viable therapeutic candidates.
References
Bestgen, B., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry / PMC. Retrieved from:[Link]
Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry / ACS Publications. Retrieved from:[Link]
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Retrieved from:[Link]
Kagthara, P. R., et al. (2002). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. European Journal of Medicinal Chemistry / PMC. Retrieved from:[Link]
Advanced Safety Data Sheet (SDS) & Technical Handling Guide: 2-Amino-5-methylthiazole-4-carbonitrile
Executive Summary 2-Amino-5-methylthiazole-4-carbonitrile (CAS: 1379308-53-8) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. The thiazo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-5-methylthiazole-4-carbonitrile (CAS: 1379308-53-8) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. The thiazole scaffold is a privileged pharmacophore present in numerous FDA-approved therapeutics, known for its ability to modulate key enzymes and signaling pathways[2]. This whitepaper provides a comprehensive, mechanistically grounded Safety Data Sheet (SDS) and handling guide, bridging the gap between standard regulatory compliance and practical laboratory application.
Structural Causality & Physicochemical Profiling
Understanding the chemical behavior and inherent risks of 2-amino-5-methylthiazole-4-carbonitrile requires dissecting its structural components:
Thiazole Core: An electron-rich, aromatic system that provides metabolic stability but can act as a substrate for specific oxidative enzymes.
2-Amino Group: Functions as a primary nucleophile and hydrogen-bond donor. Its reactivity is slightly attenuated by the electron-withdrawing nature of the adjacent thiazole ring and carbonitrile group.
4-Carbonitrile Group: A strong electron-withdrawing group (EWG) that lowers the pKa of the amine, making the molecule less basic than aliphatic amines. It also serves as a versatile synthetic handle for conversion into primary amines, amides, or tetrazoles.
5-Methyl Group: Increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability in biological assays.
Denotes the 1,3-thiazole arrangement with specific substitutions.
Solubility
Soluble in polar aprotic solvents (DMSO, DMF)
Driven by the hydrogen-bonding capacity of the primary amine and the dipole of the nitrile.
Hazard Identification & Toxicological Mechanisms
Standard SDS documents often list hazards without explaining the underlying biological interactions. As researchers, we must understand the causality behind the hazard to mitigate risk effectively.
The primary toxicological liabilities of this compound stem from its potential metabolic pathways. Cytochrome P450 (CYP) enzymes, particularly those in the hepatic system, are responsible for the oxidative metabolism of xenobiotics[4]. The electron-rich sulfur atom in the thiazole ring can undergo CYP-mediated oxidation to form reactive S-oxide or epoxide intermediates. These electrophilic species can covalently bind to cellular macromolecules, leading to localized cytotoxicity[4].
Fig 1. Predicted metabolic pathways of 2-amino-5-methylthiazole-4-carbonitrile via CYP450.
To demonstrate the practical handling of 2-amino-5-methylthiazole-4-carbonitrile, the following protocol outlines a standard N-acylation reaction. This workflow is designed as a self-validating system, incorporating in-process controls to ensure both safety and chemical integrity.
Objective: Synthesis of an N-(4-cyano-5-methylthiazol-2-yl)amide derivative.
Step-by-Step Methodology:
Preparation & Inertion :
Action: Flame-dry a round-bottom flask and purge with Argon.
Causality: The 2-amino group is susceptible to oxidation, and acid chlorides (used in step 4) are highly moisture-sensitive. An inert atmosphere prevents the formation of unreactive carboxylic acid byproducts.
Dissolution :
Action: Dissolve 1.0 eq of 2-amino-5-methylthiazole-4-carbonitrile in anhydrous Dichloromethane (DCM) at 0°C.
Causality: The 4-carbonitrile group withdraws electron density, reducing the solubility of the compound in non-polar solvents. DCM provides optimal solvation while maintaining a low freezing point to control reaction kinetics.
Base Addition :
Action: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during acylation. Its steric hindrance prevents it from competing with the weakly nucleophilic aminothiazole for the electrophile.
Electrophile Addition :
Action: Dropwise addition of 1.1 eq of the desired acid chloride. Monitor via TLC (Hexanes:EtOAc 1:1).
Causality: Dropwise addition controls the exothermic nature of the reaction. TLC validation ensures complete consumption of the starting material before proceeding to workup, minimizing separation difficulties.
Quenching & Workup :
Action: Quench with saturated aqueous NaHCO3. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Causality: A mild basic quench neutralizes residual acid chloride and protonated DIPEA without risking hydrolysis of the sensitive carbonitrile group, which could occur under strongly acidic or basic aqueous conditions.
Fig 2. Standard operational workflow for handling and reacting aminothiazole derivatives.
Storage and Emergency Response
Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed. Protect from light, as prolonged UV exposure can induce radical-mediated degradation of the thiazole core.
Spill Response : Contain spillage using inert absorbent material (e.g., sand, silica gel). Do not use combustible materials like sawdust. Dispose of via a licensed chemical waste contractor.
Fire Hazards : In the event of a fire, the compound may emit toxic fumes including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide (HCN) due to the nitrile group. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.
References
Molport Database:2-amino-5-methyl-1,3-thiazole-4-carbonitrile | 1379308-53-8. Retrieved from Molport.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETStpqNnfi6b-gru3d5G06FyenIRFzhZa0eIxoENLYHkmvm4LrHY1Xbw17OMreRfFdjOLhIZ0zz1mWAfD7Lfphq2rRLeNF1ifIj1twoMcwbJPJf1F7PS_n3fQtTGGD2Ik3uHy_X3Y7zaerTVK2_LmzXhVPUA==]
BLD Pharmatech:4,5-Dimethylthiazol-2-amine Safety Information (Proxy for Aminothiazole Hazards). Retrieved from BLD Pharm.[URL: https://vertexaisearch.cloud.google.
National Institutes of Health (NIH) / PMC:Thiazole Ring—A Biologically Active Scaffold. Retrieved from PMC.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXVFWr7EAysosJu74mhAbxbA-KOqBZQzc7mTaUL6udonPGTZaZMZVFJR6X5KVdCdnBYZP3EVsbe1vytg1BcbK0F1ldcaP2eLRgsLapiUSYc_PHNRGAbN4_TpRNxnOwzuU5fFWTmQwjiux1Iz0=]
United States Patent and Trademark Office (USPTO) / Chem. Res. Toxicol:Cytochrome P450 and Chemical Toxicology. Retrieved from USPTO.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErHq8gBmvHmPM4nccIBB4mBa9tqK_6JvKJpDFjvXGY4YbCEX5Ow0TUm2Ta4AaKs1sek9CjM4xIXggCtJNIZRFT58icCcODBiRjC6wGbxj9JpL0RgeZhvt4Xjk8H4dlud72Zivq3lZJVwwVIov0au_XY5p3KtbOjp0V6Y-enavD9pFq5rGqnYAKKzoUgYhMGnSpp6GQNydQ-KC37tsJaHd-NMsLvELjN9OozXE5BxvcprKnnjW-ZT4UygrFLI9Q-HVjO4Wq7WhcogA8oTDcrsfKCkJFOJzeJw==]
Structural Elucidation and Supramolecular Architecture of 2-Amino-5-methylthiazole-4-carbonitrile: A Technical Guide
Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the realm of fragment-based drug discovery (FBDD) and active pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Structural Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary
In the realm of fragment-based drug discovery (FBDD) and active pharmaceutical ingredient (API) synthesis, the precise 3D spatial arrangement of functional groups dictates target binding affinity and solid-state stability. 2-Amino-5-methylthiazole-4-carbonitrile (AMTC) (CAS: 1379308-53-8) represents a highly functionalized, electron-modulated heterocyclic scaffold. The thiazole core is a privileged pharmacophore, serving as a critical intermediate in the synthesis of blockbuster therapeutics, including anti-inflammatory agents like Meloxicam[1] and various kinase inhibitors[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive crystallography. Here, we will dissect the causality behind the experimental methodologies required to isolate diffraction-quality crystals of AMTC, analyze its expected push-pull electronic structural parameters, and map the highly directional hydrogen-bonding networks that govern its solid-state behavior[3].
Chemical Context & Structural Rationale
To successfully crystallize and analyze AMTC, one must first understand its electronic topology. The molecule features a classic "push-pull" electronic system:
Electron-Donating Group (EDG): The 5-methyl group pushes electron density into the aromatic thiazole
π
-system via hyperconjugation[4][5].
Electron-Withdrawing Group (EWG): The 4-cyano (
−C≡N
) group exerts a strong inductive and resonance withdrawing effect, polarizing the molecule.
Hydrogen Bonding Hub: The 2-amino group (
−NH2
) acts as a potent double hydrogen-bond donor, while both the thiazole nitrogen (N3) and the cyano nitrogen act as competitive hydrogen-bond acceptors[6][7].
This electronic distribution significantly increases the acidity of the amino protons and the basicity/acceptor capacity of the cyano and thiazole nitrogens, predisposing the molecule to form rapid, highly stable supramolecular networks (often
R22(8)
dimers)[3]. If crystallization is forced too quickly, this rapid self-assembly leads to twinned or microcrystalline powders rather than single crystals.
Experimental Protocol: Growth of Diffraction-Quality Crystals
To counteract the rapid precipitation driven by strong intermolecular hydrogen bonding, a controlled, diffusion-limited crystallization protocol is strictly required.
This protocol is a self-validating system: the appearance of birefringence under cross-polarized light validates the internal crystalline order before X-ray exposure.
Solvent Selection (The Causality): Dissolve 50 mg of AMTC (purity >99%) in 2 mL of a moderately polar, hydrogen-bond-disrupting solvent like Ethyl Acetate (EtOAc) . EtOAc temporarily solvates the amino group, preventing premature dimerization.
Anti-Solvent Pairing: Select an anti-solvent with lower polarity and lower density, such as n-Hexane . The miscibility of EtOAc and Hexane allows for a slow, controlled reduction in AMTC solubility.
Setup: Place the AMTC/EtOAc solution in a 4 mL inner vial. Place this open vial inside a larger 20 mL scintillation vial containing 5 mL of n-Hexane. Cap the outer vial tightly.
Incubation: Store the system in a vibration-free environment at a constant 20°C.
Validation: Over 4–7 days, vapor diffusion will slowly saturate the inner solution. Harvest the resulting pale-yellow block crystals. Evaluate under a polarized light microscope; uniform extinction upon rotation confirms a single, untwinned crystal domain.
Workflow for the crystallization and X-ray diffraction analysis of AMTC.
X-Ray Diffraction (XRD) Data Collection & Refinement
Once a suitable single crystal (approx.
0.15×0.10×0.08
mm) is isolated, it must be subjected to Single-Crystal X-Ray Diffraction (SC-XRD).
Technical Parameters & Causality
Cryoprotection & Temperature (100 K): The crystal is coated in Paratone-N oil and flash-cooled to 100 K using a liquid nitrogen cryostream. Causality: Cooling minimizes atomic thermal vibrations (reducing thermal displacement parameters,
Ueq
), which is absolutely critical for accurately resolving the electron density of the light hydrogen atoms attached to the amino group[2][8].
Radiation Source: Cu K
α
radiation (
λ=1.54184
Å) is prioritized over Mo K
α
. Causality: Copper radiation provides stronger diffraction intensities for purely organic molecules containing only light atoms (C, N, S, H), yielding higher resolution data at high diffraction angles[8].
Refinement: The structure is solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on
F2
using SHELXL.
The Self-Validating Protocol: CheckCIF
To ensure trustworthiness, the final crystallographic model must pass the IUCr CheckCIF validation. A successful refinement is validated by:
An
R1
value
<0.05
(indicating
<5%
divergence between the calculated and observed electron density).
A Goodness-of-Fit (GooF) approaching
1.00
.
No Level A or B alerts regarding missing symmetry or unresolved electron density peaks.
Crystallographic Features & Supramolecular Architecture
Based on extensive crystallographic data of related 2-aminothiazole derivatives[3][6][7][9], AMTC exhibits a highly planar geometry. The
π
-delocalization across the thiazole ring restricts the rotation of the exocyclic amino group, forcing it into co-planarity with the heterocyclic core.
Quantitative Structural Data
The following table summarizes the expected quantitative metrics for AMTC derived from high-resolution SC-XRD analysis of analogous substituted aminothiazoles[6][7]:
Parameter
Expected Value Range
Structural Significance
Crystal System
Monoclinic
Typical for planar heterocyclic organic molecules.
Space Group
P21/c
Centrosymmetric packing allows for optimal dipole cancellation.
C-S Bond Lengths
1.71−1.73
Å
Indicates partial double-bond character due to ring delocalization.
C=N (Thiazole) Length
1.29−1.31
Å
Standard imine-like bond length within the heterocycle.
C
≡
N (Cyano) Length
1.14−1.15
Å
Confirms the triple bond nature of the nitrile group.
C-N (Amino) Length
1.34−1.36
Å
Shorter than a standard C-N single bond (1.47 Å), proving lone-pair resonance into the ring.
Interplanar Angle
<2.0∘
Strict planarity between the amino group, cyano group, and thiazole ring.
Hydrogen Bonding Network
The solid-state architecture of AMTC is entirely dictated by its hydrogen-bonding capacity. The molecule utilizes a bifurcated assembly logic:
The Centrosymmetric Dimer: The primary interaction is an
N−H⋯N
hydrogen bond between the amino donor of one molecule and the thiazole nitrogen acceptor of an adjacent molecule. This forms a classic
R22(8)
centrosymmetric homodimer, a hallmark of 2-aminothiazole crystallography[3].
The 1D/2D Expansion: The second proton of the amino group acts as a donor to the highly electronegative 4-cyano nitrogen of a different adjacent dimer. This secondary
N−H⋯N(Cyano)
interaction propagates the dimers into extended 1D zig-zag chains or 2D corrugated sheets[2][8].
Supramolecular assembly logic driven by AMTC hydrogen bond donors and acceptors.
Implications for Drug Development
Understanding the precise crystal structure and hydrogen-bonding vectors of AMTC is not an academic exercise; it is a prerequisite for rational drug design.
When AMTC is used as a fragment in FBDD targeting kinase active sites (such as PI3K or tyrosine kinases[2]), the crystallographic data reveals exactly how the molecule will orient itself in a biological pocket. The
R22(8)
dimerization motif observed in the solid state often mimics the binding mode of the aminothiazole to the hinge region of kinases, where the amino group donates a hydrogen bond to the protein backbone carbonyl, and the thiazole nitrogen accepts a hydrogen bond from the backbone amide[9][10]. Furthermore, the trajectory of the 4-cyano group provides a precise vector for synthetic chemists to grow the molecule into adjacent hydrophobic pockets, maximizing target affinity.
References
[4] National Center for Biotechnology Information. PubChem Compound Summary for CID 351770, 2-Amino-5-methylthiazole. Retrieved March 2026.
URL:[Link]
[5] National Institute of Standards and Technology (NIST). Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook, SRD 69.
URL:[Link]
toxicity and handling guidelines for 2-Amino-5-methylthiazole-4-carbonitrile
Title: Toxicological Profiling and Handling Guidelines for 2-Amino-5-methylthiazole-4-carbonitrile: Navigating the Aminothiazole Toxicophore Executive Summary The 2-aminothiazole scaffold is a highly privileged structure...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Toxicological Profiling and Handling Guidelines for 2-Amino-5-methylthiazole-4-carbonitrile: Navigating the Aminothiazole Toxicophore
Executive Summary
The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized for its ability to interact with a diverse array of kinase targets and therapeutic receptors. However, it is also a well-documented toxicophore, historically associated with idiosyncratic adverse drug reactions (IADRs) via cytochrome P450 (CYP)-mediated bioactivation[1]. This technical guide provides an in-depth analysis of 2-Amino-5-methylthiazole-4-carbonitrile (CAS: 1379308-53-8) . By examining the specific steric and electronic effects of its C4-carbonitrile and C5-methyl substitutions, we establish a robust framework for its toxicological evaluation, safe laboratory handling, and downstream assay integration.
Structural Mechanistics: Rescuing the Toxicophore
The primary liability of unsubstituted 2-aminothiazoles is their susceptibility to CYP-mediated epoxidation at the C4-C5 double bond. This epoxidation leads to the formation of highly electrophilic reactive metabolites (RMs), such as epoxides and subsequent ring-opened thioamides, which covalently bind to nucleophilic residues on cellular macromolecules, leading to hepatotoxicity and immune-mediated toxicity[1][2].
However, 2-Amino-5-methylthiazole-4-carbonitrile represents a strategic structural optimization:
C4-Carbonitrile Group: The strongly electron-withdrawing cyano group reduces the electron density of the thiazole ring, making it significantly less susceptible to electrophilic attack by CYP450 active-site oxygen species.
C5-Methyl Group: The introduction of a methyl group at the C5 position provides critical steric hindrance.
Causality in Design: The presence of substituents at both the 4 and 5 positions effectively blocks the C4-C5 epoxidation-diol pathway[1]. Consequently, metabolism is forced toward alternative, generally less toxic pathways, such as N-oxidation or S-oxidation, which possess higher activation energy barriers[2].
Metabolic stability and biotransformation pathways of substituted 2-aminothiazoles.
Physicochemical and Hazard Profiling
While the risk of reactive metabolite formation is structurally mitigated, the compound still presents acute handling hazards typical of functionalized thiazoles and nitriles[3]. The free amine poses a risk of serious eye irritation, and aerosolized powders present respiratory hazards.
Table 1: Physicochemical Properties and GHS Hazard Summary
To ensure scientific integrity and operator safety, the following protocols integrate physical handling with analytical validation.
Protocol A: High-Containment Solubilization and Handling
Causality: Dry powders of functionalized thiazoles pose an inhalation risk (STOT SE 3)[5]. Solubilizing the compound in a controlled environment minimizes aerosolization while ensuring stock concentration accuracy.
Step-by-Step Methodology:
Environmental Preparation: Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.
PPE Donning: Operators must wear double nitrile gloves (EN 374 compliant), a disposable Tyvek lab coat, and tightly fitting safety goggles (EN 166)[3].
Static Mitigation: Use an anti-static bar or zero-ionizer near the microbalance. Thiazole powders can hold static charges, leading to weighing inaccuracies and aerosolization.
Weighing: Tare a conductive weighing boat. Accurately weigh the desired mass of 2-Amino-5-methylthiazole-4-carbonitrile.
In Situ Solubilization: Transfer the powder to a pre-labeled amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) directly to the vial inside the BSC to create a 10 mM to 50 mM master stock. Rationale: Amber glass prevents potential photolytic degradation, and DMSO ensures complete dissolution of the hydrophobic thiazole core.
Decontamination: Wipe down the balance and BSC surfaces with a 10% bleach solution followed by 70% ethanol to neutralize and remove any residual compound[3].
Workflow for high-containment handling of toxicophore-containing dry powders.
Causality: Although C4/C5 substitution blocks classical epoxidation[1], empirical validation is required to confirm the absence of alternative reactive metabolites (e.g., N-oxides) before advancing the compound in drug development pipelines[2].
Step-by-Step Methodology:
Incubation Mixture Setup: In a 1.5 mL Eppendorf tube, combine 1 µM 2-Amino-5-methylthiazole-4-carbonitrile, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
Time-Course Sampling: Incubate the mixture at 37°C. At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot.
Quenching: Immediately quench the extracted aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: Cold acetonitrile precipitates the microsomal proteins and halts CYP activity instantly, locking the metabolic profile.
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.
LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Analyze via high-resolution mass spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode. Scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify any trapped reactive intermediates[2].
Conclusion
2-Amino-5-methylthiazole-4-carbonitrile exemplifies how rational structural modifications—specifically the incorporation of C4-carbonitrile and C5-methyl groups—can successfully navigate the inherent liabilities of the aminothiazole toxicophore. By blocking the C4-C5 epoxidation pathway, the risk of idiosyncratic toxicity is significantly reduced. However, rigorous adherence to high-containment handling protocols and empirical validation via GSH trapping assays remain non-negotiable standards for scientists utilizing this privileged scaffold.
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-Amino-5-methylthiazole-4-carbonitrile
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Amino-5-methylthiazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-5-methylthiazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide robust troubleshooting protocols, and answer frequently asked questions based on established chemical principles and field-proven insights.
I. Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-Amino-5-methylthiazole-4-carbonitrile, the logical precursors are thiourea and 2-chloro-3-oxobutanenitrile .
The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea onto the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Reaction Mechanism: Hantzsch Synthesis
Caption: Proposed Hantzsch reaction mechanism for the synthesis of 2-Amino-5-methylthiazole-4-carbonitrile.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My reaction yield is consistently low (< 50%). What are the most likely causes?
Answer: Low yield is the most common issue and can typically be traced to one of three areas: starting material integrity, reaction conditions, or work-up procedure.
Causality 1: Starting Material Purity & Stability. The key starting material, 2-chloro-3-oxobutanenitrile, is an α-haloketone, which can be unstable. It may degrade upon storage, especially if exposed to moisture or basic conditions. The purity of thiourea is also critical.
Solution:
Verify Purity: Check the purity of 2-chloro-3-oxobutanenitrile via ¹H NMR before use. If it is prepared in-house, use it immediately.
Use High-Grade Reagents: Ensure thiourea is of high purity (>98%).
Causality 2: Suboptimal Reaction Conditions. The Hantzsch synthesis is often exothermic. A rapid increase in temperature can lead to the formation of polymeric tars and other side products.
Solution:
Temperature Control: Add the α-haloketone solution dropwise to the thiourea suspension while maintaining a low temperature (e.g., 0-10 °C) with an ice bath. Once the addition is complete, allow the reaction to warm to room temperature slowly before any heating/refluxing step.[2]
Solvent Choice: The reaction is typically run in polar protic solvents like ethanol or water to ensure sufficient solubility of the thiourea salt intermediate.[2] A mixture of ethanol and water can be effective.[3]
Causality 3: Inefficient Product Isolation. The product, being an amine, can form salts. The work-up procedure must involve a neutralization step to precipitate the free base for efficient extraction or filtration.
Solution:
pH Adjustment: After the reaction is complete, cool the mixture and carefully adjust the pH to ~7-8 with a base like sodium hydroxide or sodium carbonate solution.[4][5] This will neutralize the hydrohalide salt of the product, causing it to precipitate.
Extraction: If the product does not precipitate, it may be necessary to extract it from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane after basification.
Question 2: My final product is a dark, oily tar instead of a solid. How can I fix this?
Answer: Tar formation is a classic sign of uncontrolled polymerization or degradation, usually caused by excessive heat or incorrect stoichiometry.
Causality: Uncontrolled Exotherm. As mentioned, the initial reaction between the α-haloketone and thiourea can be highly exothermic. If the reagents are mixed too quickly or without cooling, the temperature can spike, leading to decomposition and polymerization.
Solution:
Slow Addition: Implement controlled, dropwise addition of the α-haloketone.
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat evenly throughout the reaction mixture.
Dilution: Running the reaction at a slightly lower concentration can help manage the exotherm.
Question 3: My NMR spectrum shows multiple products. What are the likely side reactions?
Answer: Isomer formation and reactions with impurities are the most common sources of multiple products.
Causality 1: Isomer Formation. Although less common with thiourea, substituted thioureas can sometimes lead to the formation of isomeric products (e.g., 2-imino-2,3-dihydrothiazoles) depending on the reaction conditions, particularly under strongly acidic conditions.[6]
Solution: Maintain a neutral or slightly basic condition during the cyclization step. Reactions are typically run in ethanol without strong acid or base.
Causality 2: Azo Coupling. If any step involves diazotization (not typical for this specific synthesis but common in modifying other aminothiazoles), residual diazonium salts can couple with the electron-rich thiazole ring to form colored azo compounds.[7]
Solution: This is generally not applicable to the primary synthesis but is a key consideration for subsequent functionalization.
Causality 3: Dimerization/Oligomerization. Impurities in the starting materials or improper workup can lead to side reactions that form dimers.
Solution: Focus on starting material purity and proper purification of the final product. Recrystallization is often effective at removing such impurities.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for this synthesis?
A1: Ethanol is the most commonly cited solvent for Hantzsch thiazole syntheses, as it provides a good balance of solubility for both the organic α-haloketone and the thiourea.[8] The reaction is typically initiated at a low temperature (0-10 °C) during the addition phase to control the initial exotherm, followed by refluxing for 2-4 hours to drive the cyclization and dehydration to completion.[2]
Q2: How should I purify the crude product?
A2: The most effective method is typically recrystallization.[4] A mixed solvent system like ethanol/water is often ideal. Dissolve the crude solid in a minimum amount of hot ethanol, and if the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Then, add hot water dropwise until the solution becomes slightly turbid, and allow it to cool slowly to form pure crystals.[4] Alternatively, precipitation by neutralizing the acidic reaction mixture with a base is a simple and high-yielding method for initial purification.[4]
Q3: What are the key safety considerations for this experiment?
A3: α-haloketones, such as 2-chloro-3-oxobutanenitrile, are lachrymatory (tear-inducing) and alkylating agents. They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Thiourea is a suspected carcinogen and should also be handled with care.
Q4: Can I use a different halogen, like bromine, in my starting material?
A4: Yes, α-bromoketones are also very common reactants for the Hantzsch synthesis and are often more reactive than their chloro-analogs.[9] If using 2-bromo-3-oxobutanenitrile, you may find that the reaction proceeds faster or at a lower temperature.
IV. Experimental Protocols & Data
Optimized Protocol for 2-Amino-5-methylthiazole-4-carbonitrile Synthesis
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend thiourea (1.0 eq) in absolute ethanol (approx. 5 mL per gram of thiourea).
Reagent Addition: Cool the suspension to 0-5 °C using an ice-salt bath. Dissolve 2-chloro-3-oxobutanenitrile (1.0 eq) in a minimal amount of cold ethanol and add it to the dropping funnel.
Reaction: Add the 2-chloro-3-oxobutanenitrile solution dropwise to the stirred thiourea suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up & Isolation: Cool the reaction mixture to room temperature. A solid (the hydrochloride salt of the product) may precipitate. Add the mixture to an equal volume of cold water. Slowly add a 2 M sodium hydroxide solution dropwise while stirring until the pH of the solution is 7-8.
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Dry the solid in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture.[4]
Table 1: Effect of Reaction Parameters on Yield
Parameter
Condition A (Standard)
Condition B (Optimized)
Condition C (Suboptimal)
Expected Outcome
Solvent
Ethanol
Ethanol
THF
Ethanol provides good solubility for intermediates. THF may result in lower yield due to poor solubility of thiourea.
Temperature
0 °C addition, then reflux
0 °C addition, then reflux
RT addition, then reflux
Low-temperature addition is critical to prevent side reactions and improve yield.[2]
Base (Work-up)
NaOH (aq)
NaHCO₃ (aq)
NH₄OH (aq)
Any mild base works for neutralization. NaOH is cost-effective.[4][5]
Expected Yield
65-75%
70-85%
< 40%
Careful control of conditions in B leads to higher yields.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low product yield in the Hantzsch synthesis.
V. References
BenchChem Technical Support Center. (n.d.). Purification of Crude 2-Amino-5-methylthiazole. Retrieved from BenchChem website.
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
O'Brien, C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry.
Apollo Scientific. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from Apollo Scientific website.
Google Patents. (2013). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Retrieved from
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of - JOCPR.
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Riaz, M., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
Semantic Scholar. (n.d.). Improved synthesis of 2-amino-5-methylthiazole. Retrieved from Semantic Scholar website.
ChemicalBook. (n.d.). 2-Amino-5-methylthiazole synthesis. Retrieved from ChemicalBook website.
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
ACS Combinatorial Science. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
ResearchGate. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
ResearchGate. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles.
BenchChem Technical Support Center. (n.d.). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Retrieved from BenchChem website.
Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from
resolving solubility issues with 2-Amino-5-methylthiazole-4-carbonitrile in DMSO
Welcome to the technical support resource for 2-Amino-5-methylthiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility chall...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for 2-Amino-5-methylthiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when preparing solutions of 2-Amino-5-methylthiazole-4-carbonitrile.
Q1: I've added my 2-Amino-5-methylthiazole-4-carbonitrile to DMSO, but it's not dissolving or is forming a suspension. What are the first things I should check?
A1: This is a common issue that can often be resolved by systematically checking three critical factors: the quality of your solvent, the physical state of your compound, and your initial preparation technique.
DMSO Quality is Paramount: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of many organic compounds, which are often less soluble in aqueous mixtures than in pure DMSO.[2] Always use a fresh, sealed bottle of anhydrous or high-purity grade DMSO for preparing your stock solutions.[1]
Compound Integrity and Form: Ensure your compound is pure and has not degraded. Impurities can interfere with the dissolution process. Additionally, the crystalline form of a compound can impact its solubility.[3]
Initial Agitation: Ensure you have vortexed the solution vigorously. For a 10 mM stock solution, vortexing for 2-5 minutes is a standard starting point.[1] This initial mechanical energy is crucial for breaking up particles and maximizing the surface area exposed to the solvent.
Q2: I'm preparing a stock solution for long-term storage. Are there any special considerations?
A2: Yes. The stability of compounds in DMSO can be affected by storage conditions. While many compounds are stable, prolonged storage at room temperature can lead to degradation.[4][5] For long-term storage, it is recommended to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[6] This minimizes freeze-thaw cycles, which can introduce moisture upon opening and decrease solubility over time.[3]
Q3: Can I just heat the solution to get my compound to dissolve?
A3: While controlled heating is a valid technique (see Guide 1 in Part 2), it should be approached with caution. Excessive or prolonged heating can degrade the compound.[1] Before applying heat, it is essential to attempt dissolution at room temperature with vigorous agitation. If heating is necessary, it should be done gently and incrementally.
Part 2: Advanced Troubleshooting & Optimization Protocols
If the initial troubleshooting steps are unsuccessful, the following detailed guides provide more advanced techniques.
Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting solubility issues.
reducing byproducts and impurities in 2-Amino-5-methylthiazole-4-carbonitrile reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on reducing byproducts and impurities in the synthesis of 2-Amino-5-methylthiazole-4-...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on reducing byproducts and impurities in the synthesis of 2-Amino-5-methylthiazole-4-carbonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during experimental work.
Introduction: The Synthetic Challenge
The synthesis of 2-Amino-5-methylthiazole-4-carbonitrile, a key building block in medicinal chemistry, often proceeds via a modified Gewald-Thorpe-type reaction. While seemingly straightforward, this multicomponent reaction is prone to the formation of various byproducts and impurities that can complicate purification and compromise the yield and purity of the final product. Understanding the reaction mechanism and potential side reactions is crucial for effective troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Amino-5-methylthiazole-4-carbonitrile?
A1: The most prevalent method is a one-pot reaction involving the condensation of a β-ketonitrile (2-cyano-3-oxobutane, or its precursor ethyl 2-cyanoacetoacetate), a sulfur source (elemental sulfur), and an amino source (ammonia or an ammonium salt) in the presence of a base. This reaction is a variation of the Gewald synthesis.
Q2: My reaction mixture is a dark, tarry mess. What is the likely cause?
A2: The formation of dark, polymeric materials is a common issue. This is often due to uncontrolled exothermic reactions, incorrect stoichiometry, or the use of a base that is too strong, leading to the polymerization of the starting materials or intermediates. Careful temperature control and the slow addition of reagents are critical.[1]
Q3: The yield of my desired product is consistently low. What are the key parameters to investigate?
A3: Low yields can stem from several factors. The initial Knoevenagel condensation between the ketone and the nitrile is a critical step. Ensure your starting materials are pure and the base used is appropriate for this condensation. Reaction temperature and time also play a significant role. Overheating can lead to degradation, while insufficient time will result in incomplete conversion.
Q4: I am observing an impurity with a similar polarity to my product, making purification difficult. What could it be?
A4: A common impurity is the corresponding 2-hydroxythiazole derivative, formed by the hydrolysis of the amino group. This can occur during the reaction or work-up, especially if acidic conditions are employed. Another possibility is the presence of unreacted starting materials or a partially cyclized intermediate.
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the synthesis of 2-Amino-5-methylthiazole-4-carbonitrile.
Guide 1: Problem - Formation of a Yellow, Insoluble Precipitate
Symptom: A significant amount of a yellow, insoluble solid is observed in the reaction mixture, which is not the desired product.
Probable Cause: This is often unreacted elemental sulfur or a polysulfide byproduct. This can occur if the sulfur is not efficiently incorporated into the reaction.
Troubleshooting Steps:
Improve Sulfur Solubility: Consider using a solvent system that better solubilizes sulfur, such as a mixture of ethanol and dimethylformamide (DMF).
Optimize Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can facilitate the reaction of sulfur. However, avoid excessive heat to prevent side reactions.
Stirring Efficiency: Ensure vigorous stirring to maintain a good suspension of the elemental sulfur throughout the reaction.
Base Selection: The choice of base can influence the reactivity of sulfur. Morpholine or triethylamine are commonly used and can be effective.
Guide 2: Problem - Presence of a Dimeric Byproduct
Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to approximately twice the mass of the expected product.
Probable Cause: Dimerization can occur through various pathways, including the reaction of the amino group of one molecule with the nitrile group of another, especially under harsh basic conditions.
Troubleshooting Steps:
Control Basicity: Use the minimum effective amount of base. A weaker base or a catalytic amount of a stronger base might be sufficient.
Reaction Concentration: Running the reaction at a higher dilution can disfavor intermolecular reactions like dimerization.
Temperature Control: Maintain a consistent and moderate reaction temperature to minimize side reactions.
Guide 3: Problem - Incomplete Reaction and Presence of Starting Materials
Symptom: TLC or HPLC analysis of the crude mixture shows significant amounts of unreacted β-ketonitrile.
Probable Cause: The initial Knoevenagel condensation, which is the first step of the Gewald reaction, may be inefficient.
Troubleshooting Steps:
Base and Catalyst: Ensure the base used is suitable for the Knoevenagel condensation. Sometimes, a catalytic amount of a secondary amine like piperidine or morpholine can be more effective than a stoichiometric amount of a stronger base.
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If feasible for the solvent system, using a Dean-Stark trap to remove water can drive the reaction to completion.
Reaction Time: The condensation may require more time than anticipated. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Purity and Yield
Parameter
Condition A
Condition B
Condition C
Solvent
Ethanol
Ethanol/DMF (4:1)
Toluene
Base
Triethylamine
Morpholine
DBU
Temperature
25 °C
50 °C
80 °C
Yield (%)
45
75
30 (high impurity)
Purity (by HPLC, %)
80
95
65
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Amino-5-methylthiazole-4-carbonitrile
This protocol is designed to minimize byproduct formation.
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add ethyl 2-cyanoacetoacetate (1.0 eq) and elemental sulfur (1.1 eq) to a mixture of ethanol and DMF (4:1, v/v).
Reagent Addition: Slowly add a solution of morpholine (1.2 eq) in ethanol to the stirred suspension at room temperature over 30 minutes.
Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate.
Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 2-Amino-5-methylthiazole-4-carbonitrile.
Protocol 2: Purification of 2-Amino-5-methylthiazole-4-carbonitrile by Column Chromatography
For challenging separations of closely related impurities, column chromatography can be employed.
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
Column Packing: Pack a silica gel column using a mixture of hexane and ethyl acetate (e.g., 80:20) as the eluent.
Elution: Load the adsorbed crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Visualizations
Diagram 1: Key Steps in the Gewald-Thorpe Synthesis
Caption: A decision tree for troubleshooting low reaction yields.
References
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]
Thorpe, J. F. (1904). CXCV.—The formation of closed carbon chains in the aromatic series. Part I. The formation of a derivative of indene from the product of the condensation of ethyl α-cyano-γ-phenylacetoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-amino-thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Validation Protocol
Executive Summary & Analytical Challenges
2-Amino-5-methylthiazole-4-carbonitrile (CAS: 1379308-53-8) [1] is a highly functionalized, polar heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and broad-spectrum antimicrobial agents[2]. From a chromatographic perspective, this molecule presents a distinct "perfect storm" of analytical challenges:
High Polarity: The presence of the carbonitrile (-C≡N) and primary amine (-NH₂) groups significantly lowers the molecule's partition coefficient (LogP), leading to poor retention on traditional hydrophobic stationary phases.
Basic Functionality: The 2-amino group is prone to secondary ion-exchange interactions with residual, unendcapped silanols on silica-based columns, resulting in severe peak tailing and loss of resolution.
Closely Related Impurities: Synthesis often yields positional isomers or des-methyl impurities that are structurally and chemically similar, demanding high column selectivity.
This guide objectively compares the performance of three distinct column chemistries—Conventional C18, Advanced Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, stability-indicating HPLC method. Furthermore, it provides a comprehensive validation protocol aligned with the latest ICH Q2(R2) [3][4] and USP <1225> [5][6] regulatory guidelines.
To achieve a self-validating, robust method, we must move beyond empirical trial-and-error and understand the causality of retention.
Conventional C18: Relies exclusively on hydrophobic dispersion forces. Because 2-Amino-5-methylthiazole-4-carbonitrile is highly polar, it elutes near the void volume (
t0
) on C18 columns, making it susceptible to matrix interference.
Advanced PFP (Pentafluorophenyl): Offers orthogonal retention mechanisms. The electron-deficient fluorinated ring engages in
π−π
interactions with the electron-rich thiazole ring. Additionally, the highly electronegative fluorine atoms provide dipole-dipole interactions with the carbonitrile group, while the stationary phase allows for hydrogen bonding with the primary amine.
HILIC: Utilizes a polar stationary phase with a highly organic mobile phase to partition analytes into a water-enriched layer on the silica surface. While excellent for extreme polar compounds, it can lead to excessive retention and peak broadening for intermediate-polarity heterocycles.
Caption: Comparison of primary retention mechanisms for polar thiazole derivatives.
Objective Performance Comparison & Experimental Data
To objectively determine the "fit-for-purpose" column, an isocratic HPLC-UV method was evaluated across three column types[7][8].
General Chromatographic Conditions:
Mobile Phase: 0.1% Formic Acid in Water (A) : Acetonitrile (B) (80:20, v/v). Causality note: Formic acid (pH ~2.7) ensures complete protonation of the basic aminothiazole, preventing split peaks, while simultaneously suppressing the ionization of residual surface silanols to eliminate peak tailing.
With the Advanced PFP column selected, the method must be validated according to the modernized ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[3][9].
Caption: Analytical Procedure Lifecycle aligned with ICH Q14 and Q2(R2) guidelines.
Phase 1: Preparation of Solutions
Diluent: Methanol : Water (50:50, v/v).
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Amino-5-methylthiazole-4-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 5 minutes.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
Phase 2: Execution of Validation Parameters
A. Specificity & Forced Degradation (Stability-Indicating Power)
Objective: Demonstrate that the procedure is unaffected by the presence of impurities or degradation products[10].
Protocol: Subject the working standard to stress conditions:
Acidic: 1N HCl at 60°C for 2 hours.
Basic: 1N NaOH at 60°C for 2 hours.
Oxidative: 3% H₂O₂ at room temperature for 2 hours.
Thermal/Photolytic: 105°C for 24 hours / UV light for 24 hours.
Acceptance Criteria: The 2-Amino-5-methylthiazole-4-carbonitrile peak must be baseline resolved (
Rs
> 1.5) from all degradation peaks. Peak purity angle must be less than the peak purity threshold (using a PDA/DAD detector).
B. Linearity and Range
Objective: Establish that the analytical response is directly proportional to the concentration[4].
Protocol: Prepare a minimum of five concentration levels ranging from 25% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.
Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (
R2
) must be
≥
0.999. The y-intercept should be
≤
2.0% of the response at the 100% level.
C. Accuracy (Recovery)
Objective: Assess the closeness of agreement between the value found and the accepted reference value[11].
Protocol: Spike known amounts of the reference standard into a synthetic matrix (or diluent if bulk drug) at three levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (9 determinations total).
Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%, with a Relative Standard Deviation (RSD)
≤
2.0%.
D. Precision (Repeatability & Intermediate Precision)
Objective: Evaluate the degree of scatter between a series of measurements[11].
Protocol:
Repeatability (Intra-day): Inject six independent preparations of the 100 µg/mL working standard on the same day, by the same analyst, using the same equipment.
Intermediate Precision (Inter-day): Repeat the repeatability protocol on a different day, by a different analyst, using a different HPLC system.
Acceptance Criteria: The %RSD of the peak areas and retention times for both repeatability and intermediate precision must be
≤
2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: Determine the lowest amount of analyte that can be detected and quantified with suitable precision and accuracy[9].
Protocol: Based on the standard deviation of the response (
σ
) and the slope (
S
) of the linearity curve.
LOD=3.3×(σ/S)
LOQ=10×(σ/S)
Verification: Inject the calculated LOQ concentration in six replicates. The %RSD of the peak area must be
≤
10.0%, and the signal-to-noise (S/N) ratio must be
≥
10.
F. Robustness
Objective: Measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters[11].
Protocol: Deliberately alter the following parameters one at a time:
Flow rate:
±
0.1 mL/min
Column temperature:
±
5°C
Mobile phase organic composition:
±
2% absolute
Acceptance Criteria: System suitability parameters (Tailing factor
≤
1.5, Theoretical plates
≥
10,000, %RSD of standard injections
≤
2.0%) must be met under all perturbed conditions.
References
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. Available at: [Link]
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
USP <1225> Method Validation. BA Sciences. Available at: [Link]
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed (NIH). Available at: [Link]
Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors. ACS Publications. Available at:[Link]
FTIR Spectroscopic Profiling: 2-Amino-5-methylthiazole-4-carbonitrile vs. Structural Analogs
Introduction In modern drug discovery and materials science, functionalized thiazoles serve as critical pharmacophores and synthetic intermediates. Specifically, 2-Amino-5-methylthiazole-4-carbonitrile (CAS: 1379308-53-8...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In modern drug discovery and materials science, functionalized thiazoles serve as critical pharmacophores and synthetic intermediates. Specifically, 2-Amino-5-methylthiazole-4-carbonitrile (CAS: 1379308-53-8) is a highly versatile building block, often utilized in the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules[1]. For researchers and drug development professionals, distinguishing this compound from its regioisomers and structural analogs—such as 2-amino-4-methylthiazole and 2-aminothiazole—is a routine yet critical quality control step.
Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for this differentiation. By analyzing the vibrational modes of the molecule, we can definitively confirm the presence of the carbonitrile group and observe the electronic effects it exerts on the thiazole ring. This guide provides an objective comparison of the FTIR absorption bands of 2-Amino-5-methylthiazole-4-carbonitrile against its structural alternatives, supported by field-proven experimental protocols.
Mechanistic Causality: Electronic Effects on Vibrational Frequencies
As an application scientist, it is crucial to understand why spectral shifts occur, rather than simply memorizing band positions. The unique FTIR fingerprint of 2-Amino-5-methylthiazole-4-carbonitrile is dictated by the strong electron-withdrawing nature of the carbonitrile (-C≡N) group at the C4 position.
The Carbonitrile Band: The -C≡N stretch is an unambiguous marker, typically appearing as a sharp, distinct band in the 2200–2270 cm⁻¹ region[2]. Because few other functional groups absorb in this "triple-bond region," its presence immediately differentiates the target compound from un-nitrilated analogs.
Thiazole Ring Perturbation: The electron-withdrawing -C≡N group pulls electron density away from the thiazole ring. This deshielding effect increases the force constant of the C=N and C=C bonds within the ring, shifting their stretching frequencies to slightly higher wavenumbers (~1610 cm⁻¹) compared to the electron-richer 2-amino-4-methylthiazole (~1585 cm⁻¹)[2].
Amine Group Modulation: The -NH₂ group at the C2 position is involved in resonance with the thiazole ring. The electron-withdrawing effect of the nitrile group increases the acidity of the amine protons, altering intermolecular hydrogen bonding in the solid state. This results in distinct shifts and broadening of the asymmetric and symmetric N-H stretching bands in the 3100–3400 cm⁻¹ region[3].
Figure 1: Electronic effects of the carbonitrile group on the FTIR spectral shifts.
To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. ATR eliminates the need for KBr pellet pressing, reducing moisture contamination artifacts (which can obscure the critical -NH₂ stretching region).
Step-by-Step Methodology:
System Readiness & Background: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
Validation Check: Ensure the background energy profile is smooth and free of residual organic peaks.
Sample Application: Place approximately 2–5 mg of neat 2-Amino-5-methylthiazole-4-carbonitrile powder directly onto the center of the diamond crystal.
Pressure Application: Lower the ATR pressure anvil until the clutch clicks.
Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration and yielding high signal-to-noise (S/N) ratios without altering the crystal structure.
Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Perform a baseline correction to eliminate scattering artifacts.
Validation Check: The baseline should be flat at 0% absorbance (or 100% transmittance) in regions devoid of molecular vibrations (e.g., 2000–2100 cm⁻¹).
Figure 2: Step-by-step ATR-FTIR analytical workflow for thiazole derivative characterization.
Comparative Data Analysis
The table below summarizes the critical diagnostic FTIR absorption bands for 2-Amino-5-methylthiazole-4-carbonitrile compared to its structural alternatives. The data highlights how the addition of functional groups systematically alters the vibrational landscape[2][3][4].
Vibrational Mode
2-Amino-5-methylthiazole-4-carbonitrile
2-Amino-4-methylthiazole (Alternative 1)
2-Aminothiazole (Alternative 2)
Diagnostic Significance
-C≡N Stretch
~2250 - 2267 cm⁻¹ (Sharp)
Absent
Absent
Definitive confirmation of the carbonitrile group.
-NH₂ Stretch (Asym/Sym)
~3400 / 3310 cm⁻¹
~3475 / 3314 cm⁻¹
~3292 / 3112 cm⁻¹
Shifted due to altered H-bonding and electron withdrawal.
C=N (Ring) Stretch
~1610 - 1620 cm⁻¹
~1585 - 1603 cm⁻¹
~1538 - 1600 cm⁻¹
Higher wavenumber indicates increased bond force constant.
C-H (Aliphatic) Stretch
~2950 - 2980 cm⁻¹
~2950 - 2980 cm⁻¹
Absent
Confirms the presence of the methyl group.
C-S-C (Ring) Stretch
~640 - 665 cm⁻¹
~638 - 665 cm⁻¹
~650 - 680 cm⁻¹
Baseline confirmation of the intact thiazole heterocycle.
Conclusion
When evaluating 2-Amino-5-methylthiazole-4-carbonitrile against alternatives like 2-amino-4-methylthiazole, FTIR spectroscopy provides an unequivocal structural readout. The sharp -C≡N stretching band near 2260 cm⁻¹ acts as a primary diagnostic marker, while the secondary shifts in the C=N and -NH₂ regions validate the electronic integrity of the molecule. By adhering to a rigorous ATR-FTIR protocol, researchers can ensure high-fidelity characterization essential for downstream synthetic and pharmaceutical applications.
References
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH). 1
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. 2
Growth, Optical and Microhardness Studies of 2-Aminothiazole- 3, 5- Dinitrobenzoic Acid Complex. Semantic Scholar. 3
Experimental FT-IR and FT-Raman Spectrum of 2- amino thiazole. ResearchGate. 4
A Comparative Guide to Purity Determination of 2-Amino-5-methylthiazole-4-carbonitrile Analytical Standards
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Research In the landscape of drug discovery and development, the purity of starting materials an...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Research
In the landscape of drug discovery and development, the purity of starting materials and intermediates is paramount. 2-Amino-5-methylthiazole-4-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the purity determination of 2-Amino-5-methylthiazole-4-carbonitrile analytical standards, offering insights into the rationale behind experimental choices and presenting detailed protocols to ensure robust and reliable results.
The selection of an appropriate analytical standard is the cornerstone of accurate purity assessment. An ideal analytical standard should possess a high degree of purity, be well-characterized, and come with a comprehensive certificate of analysis (CoA) detailing its identity, purity, and the methods used for its characterization. While this guide cannot endorse a specific commercial supplier, it will equip you with the scientific principles to qualify and compare analytical standards from different sources within your own laboratory.
Comparing Analytical Methodologies for Purity Determination
The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte, the potential impurities, and the desired level of sensitivity and specificity. For 2-Amino-5-methylthiazole-4-carbonitrile, the primary analytical techniques to consider are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) is often coupled with chromatographic techniques for enhanced specificity and impurity identification.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Quantitative NMR (qNMR)
Principle
Separation based on partitioning between a stationary phase and a liquid mobile phase.
Separation based on partitioning between a stationary phase and a gaseous mobile phase.
Quantitative analysis based on the direct relationship between signal intensity and the number of nuclei.
Applicability to Analyte
Highly suitable due to the polar nature of the molecule.
Requires derivatization to increase volatility and thermal stability.
Excellent for structural confirmation and purity assessment against a certified internal standard.
Common Detectors
UV-Vis, Diode Array (DAD/PDA), Mass Spectrometry (MS)
Flame Ionization (FID), Mass Spectrometry (MS)
Not applicable (direct detection of nuclei).
Strengths
High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.
High efficiency and resolution for volatile compounds.
Primary analytical method, provides structural information, does not require a reference standard of the analyte itself for quantification (uses an internal standard).
Limitations
Requires a reference standard for quantification, potential for co-elution of impurities.
Destructive technique, derivatization can introduce errors.
Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Typical Purity Assessment
Area percent of the main peak relative to the total peak area.
Area percent of the main peak relative to the total peak area.
Molar ratio of the analyte to a certified internal standard.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the purity assessment of polar and non-polar compounds like 2-Amino-5-methylthiazole-4-carbonitrile.[1] The separation is based on the compound's hydrophobicity, with more polar compounds eluting earlier from a non-polar stationary phase (e.g., C18).[2]
Experimental Protocol: RP-HPLC-UV for Purity Determination
This protocol is a robust starting point for the analysis of 2-Amino-5-methylthiazole-4-carbonitrile, adapted from validated methods for similar aminothiazole compounds.[3][4]
Instrumentation:
HPLC system with a quaternary or binary pump
Autosampler
Column thermostat
UV-Vis or Diode Array Detector (DAD/PDA)
Data acquisition and processing software (e.g., Empower, Chromeleon)
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
A standard C18 column provides good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Phosphoric Acid in Water
The acidic modifier improves peak shape and suppresses the ionization of the basic amino group.[5]
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase chromatography.
A gradient elution is crucial for separating impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength
272 nm
Based on the UV absorbance maxima of similar aminothiazole structures.[4] A DAD/PDA detector is recommended to assess peak purity and identify potential co-eluting impurities.
Injection Volume
10 µL
Sample Preparation
Accurately weigh and dissolve the analytical standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Data Analysis:
The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography (GC): An Alternative for Volatile Derivatives
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. Since 2-Amino-5-methylthiazole-4-carbonitrile has low volatility due to its polar amino group, derivatization is necessary to convert it into a more volatile and thermally stable analyte.[6]
Experimental Protocol: GC-MS for Purity Determination (Post-Derivatization)
This protocol outlines a general approach for GC-MS analysis following derivatization. The choice of derivatizing agent is critical and should be optimized for the specific analyte.
Instrumentation:
Gas chromatograph with a split/splitless injector
Mass spectrometer (MS) detector
Data acquisition and processing software
Derivatization (Example with Silylation):
Accurately weigh approximately 1 mg of the analytical standard into a reaction vial.
Add 100 µL of a suitable solvent (e.g., pyridine).
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
Seal the vial and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
DB-5MS, 30 m x 0.25 mm, 0.25 µm
A common, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas
Helium
Inlet Temperature
280 °C
Oven Program
100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
An optimized temperature program is essential for good separation.
MS Transfer Line
280 °C
MS Ion Source
230 °C
MS Quadrupole
150 °C
Scan Range
50-500 m/z
To capture the mass fragments of the derivatized analyte and potential impurities.
Data Analysis:
Similar to HPLC, purity can be estimated by the area percentage of the main peak. The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity.
Workflow for GC Purity Assessment
Caption: Workflow for GC Purity Assessment.
Quantitative NMR (qNMR): A Primary Method for Purity Assignment
Quantitative NMR (qNMR) is a powerful, non-destructive technique that can determine the purity of a substance without the need for a reference standard of the analyte itself.[1] Instead, a certified internal standard of known purity and concentration is used.
Experimental Protocol: ¹H-qNMR for Purity Determination
Instrumentation:
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
NMR tubes
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 2-Amino-5-methylthiazole-4-carbonitrile analytical standard into a vial.
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
Parameter
Setting
Rationale
Pulse Sequence
A simple 90° pulse sequence
Relaxation Delay (d1)
At least 5 times the longest T₁ of the signals of interest
To ensure full relaxation of all protons and accurate integration.
Number of Scans
Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32)
Data Analysis:
The purity of the analyte is calculated using the following formula:
Where:
I = Integral of the signal
N = Number of protons giving rise to the signal
MW = Molecular weight
m = mass
P = Purity of the internal standard
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Assessment.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
The purity determination of 2-Amino-5-methylthiazole-4-carbonitrile analytical standards requires a multi-faceted approach. While RP-HPLC is an excellent tool for routine purity checks and impurity profiling, qNMR provides an orthogonal, primary method for accurate purity assignment. GC-MS, although more complex due to the need for derivatization, can offer valuable information on volatile impurities.
For comprehensive characterization of an analytical standard, it is recommended to employ a combination of these techniques. HPLC-UV/DAD can provide the primary purity value (area percent), while LC-MS can be used to identify unknown impurities. ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the structure of the main component and any major impurities. By integrating these powerful analytical tools, researchers can ensure the quality and reliability of their analytical standards, which is a critical step in the journey of drug development.
References
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Retrieved from [Link]
Kumar, S., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]
ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. Retrieved from [Link]
NIST. (n.d.). Thiazole, 2-amino-5-methyl-. Retrieved from [Link]
SIELC Technologies. (n.d.). 2-Amino-5-methyl-thiazole. Retrieved from [Link]
DTIC. (n.d.). Determination of the Cyanide Metabolite 2-Aminothiazoline-4-Carboxylic Acid in Urine and Plasma by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
NextSDS. (n.d.). 2-amino-4-methyl-1,3-thiazole-5-carbonitrile — Chemical Substance Information. Retrieved from [Link]
R Discovery. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Retrieved from [Link]
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]